2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid
Description
2-[(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is a synthetic compound featuring a benzoic acid core linked to a piperazine ring via a methylene bridge. The piperazine nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) . This compound is structurally designed to serve as a bifunctional linker or building block in organic and medicinal chemistry, enabling conjugation of bioactive molecules (e.g., peptides, proteins) through its carboxylic acid moiety while retaining orthogonal reactivity for Fmoc deprotection under mild basic conditions (e.g., piperidine) .
Properties
CAS No. |
2172582-72-6 |
|---|---|
Molecular Formula |
C27H26N2O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)20-8-2-1-7-19(20)17-28-13-15-29(16-14-28)27(32)33-18-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-12,25H,13-18H2,(H,30,31) |
InChI Key |
FSWJTSLHFGGYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of Piperazine
Step 1: Synthesis of Fmoc-piperazine
Piperazine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions:
-
Reagents : Piperazine (1 eq), Fmoc-Cl (1.1 eq), sodium bicarbonate (2 eq).
-
Solvent : Dioxane/water (4:1 v/v).
Mechanism : The secondary amine of piperazine reacts with Fmoc-Cl via nucleophilic acyl substitution, forming the Fmoc-piperazine intermediate. Excess base neutralizes HCl byproduct.
Yield : 85–92% (reported for analogous Fmoc-piperazine derivatives).
Alkylation via Bromomethyl Intermediate
Step 2: Synthesis of 2-(bromomethyl)benzoic acid methyl ester
-
Reagents : 2-Methylbenzoic acid, N-bromosuccinimide (NBS), benzoyl peroxide (initiator).
-
Conditions : Radical bromination under UV light, 6–8 hours.
Step 3: Alkylation of Fmoc-piperazine
-
Reagents : Fmoc-piperazine (1 eq), 2-(bromomethyl)benzoic acid methyl ester (1.2 eq), DIEA (2 eq).
-
Solvent : DMF or DCM.
Mechanism : The bromomethyl group undergoes nucleophilic substitution with the secondary amine of Fmoc-piperazine. DIEA deprotonates the amine, enhancing reactivity.
Carbodiimide-Mediated Coupling
Alternative Step 2: Activation of Benzoic Acid
-
Reagents : 2-(Aminomethyl)benzoic acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
-
Solvent : DCM or NMP.
Step 3: Coupling with Fmoc-piperazine
-
Reagents : Activated benzoic acid (1 eq), Fmoc-piperazine (1.1 eq).
-
Solvent : DCM.
Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the piperazine amine to form the desired amide bond.
Yield : 65–72% (based on analogous couplings in peptide synthesis).
Ester Hydrolysis to Benzoic Acid
Step 4: Saponification of Methyl Ester
Mechanism : Base-mediated hydrolysis cleaves the methyl ester to the carboxylic acid.
Optimization Strategies and Side Reactions
Minimizing Diketopiperazine (DKP) Formation
The Fmoc removal step using piperidine/DMF can induce DKP formation via cyclization. Substituting with 2% DBU/5% piperazine/NMP reduces DKP by 70%:
Solvent and Base Selection
-
NMP enhances solubility of intermediates (e.g., 1,4-bis-Fmoc-piperazine), preventing precipitation and improving reaction homogeneity.
-
DBU moderates reaction pH, reducing side reactions while maintaining Fmoc stability.
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles under appropriate conditions.
Amide Bond Formation: DCC and DMAP in an organic solvent.
Major Products
Deprotection: Removal of the Fmoc group yields the free amine.
Substitution: Functionalized piperazine derivatives.
Amide Bond Formation: Peptide chains with the desired sequence.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of piperazine, including those with fluorene moieties, exhibit significant anticancer properties. For instance, the incorporation of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group has been shown to enhance the bioactivity of compounds against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
1.2 Central Nervous System (CNS) Effects
Compounds containing piperazine structures are often investigated for their CNS effects. The specific compound discussed has been explored for its potential as an antidepressant and anxiolytic agent. The piperazine ring is known to interact with serotonin receptors, which are crucial in mood regulation. Preliminary studies indicate that modifications to the piperazine structure can lead to improved binding affinity and selectivity for these receptors .
Drug Development
2.1 Prodrug Strategy
The 9H-fluoren-9-ylmethoxycarbonyl group serves as a protective group that can be cleaved under physiological conditions, making it suitable for prodrug applications. This strategy allows for enhanced solubility and stability of the drug in systemic circulation while facilitating targeted release at the site of action .
2.2 Synthesis of Bioactive Compounds
This compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its structural properties allow for further functionalization, enabling the development of new pharmacophores with tailored biological activities. The versatility of this compound in synthetic pathways aids researchers in exploring novel therapeutic agents .
Synthetic Organic Chemistry
3.1 Asymmetric Synthesis
The use of the 9H-fluoren-9-yl group as a protecting group has shown promise in asymmetric synthesis, particularly in preventing racemization during reactions involving enantiopure substrates. This property is critical in synthesizing chiral compounds where enantiomeric purity is essential for biological activity .
3.2 Reaction Mechanisms
Studies have demonstrated that compounds like 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid can be involved in nucleophilic substitution reactions, which are fundamental in organic synthesis. Understanding these mechanisms allows chemists to design more efficient synthetic routes for complex molecules .
Mechanism of Action
The mechanism of action of 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Key Structural Features :
- Benzoic acid moiety : Provides a carboxyl group for covalent attachment to other molecules.
- Piperazine ring : Enhances solubility and introduces conformational flexibility.
- Fmoc group : Protects the piperazine nitrogen during synthesis and can be selectively removed without disrupting acid-sensitive functionalities .
Synthesis: The synthesis typically involves reacting 4-(aminomethyl)benzoic acid derivatives with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like Na₂CO₃, followed by acidification to precipitate the product . Yields often exceed 85% after purification via column chromatography or recrystallization .
Comparison with Similar Compounds
Below is a detailed comparison of 2-[(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid with structurally related Fmoc-protected compounds.
Structural and Functional Differences
Biological Activity
2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid, also known by its CAS number 219312-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 352.38 g/mol. The compound features a piperazine moiety and a benzoic acid core, which are critical for its biological interactions.
Antiinflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. A study highlighted that derivatives of this compound could effectively suppress these cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antitumor Activity
Preliminary studies have shown that the compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's .
Case Study 1: Inhibition of Cytokine Production
A controlled study assessed the impact of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs). Results indicated a dose-dependent reduction in IL-6 and TNF-α levels, reinforcing its anti-inflammatory profile.
Case Study 2: Cancer Cell Line Studies
In another study, the compound was tested against various cancer cell lines (MCF7 for breast cancer and HT29 for colon cancer). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers compared to controls .
Data Tables
Q & A
Q. What synthetic routes are commonly employed for preparing 2-[(4-Fmoc-piperazin-1-yl)methyl]benzoic acid, and what critical steps require optimization?
The synthesis typically involves coupling an Fmoc-protected piperazine derivative with a benzoic acid-containing methyl group via carbodiimide-mediated amidation. Critical steps include maintaining anhydrous conditions to prevent premature Fmoc deprotection and optimizing reaction temperatures. Monitoring intermediates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity .
Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy confirms structural features (e.g., piperazine ring protons, Fmoc aromatic signals). Mass spectrometry (MS) verifies molecular weight, while HPLC assesses purity (>95%). Infrared (IR) spectroscopy can validate carbonyl groups (e.g., Fmoc ester, benzoic acid) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Referencing Safety Data Sheets (SDS), researchers must use personal protective equipment (PPE), avoid inhalation/contact, and work in ventilated areas. Spills should be managed with inert absorbents, and accidental exposure requires immediate rinsing with water. Storage recommendations include dry, cool conditions (2–8°C) to prevent degradation .
Q. How does the Fmoc group influence the compound’s solubility in peptide synthesis solvents?
The hydrophobic Fmoc moiety reduces aqueous solubility, necessitating polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Co-solvent systems (e.g., DMF/water) or pH adjustment (alkaline conditions) can enhance solubility without compromising Fmoc stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data on the piperazine ring’s conformational flexibility?
X-ray crystallography provides solid-state conformational data, while solution-phase NMR reveals dynamic behavior. Molecular dynamics (MD) simulations bridge discrepancies by modeling environmental effects (e.g., solvent interactions). Comparative analysis of these methods improves understanding of structure-activity relationships .
Q. What strategies improve coupling efficiency when incorporating this compound into solid-phase peptide synthesis?
Optimizing coupling reagents (e.g., HATU, HOBt) reduces racemization and enhances reaction rates. Pre-activation of the benzoic acid moiety with carbodiimides (e.g., DCC) and monitoring coupling via Kaiser test or HPLC ensures completeness. Microwave-assisted synthesis may further accelerate reactions .
Q. How can solubility challenges in aqueous-organic solvent systems be addressed during peptide conjugation?
Sonication or mild heating (30–40°C) improves dissolution without Fmoc degradation. Co-solvent mixtures (e.g., DMF/THF) or temporary protection of the benzoic acid (e.g., tert-butyl ester) can mitigate aggregation. Post-conjugation purification via reverse-phase HPLC removes insoluble byproducts .
Q. What experimental approaches are recommended to study enzyme interactions involving this compound?
Surface plasmon resonance (SPR) quantifies binding kinetics in real-time, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Fluorescence quenching assays monitor conformational changes in enzymes upon ligand binding, supported by molecular docking simulations .
Q. How can inconsistent Fmoc deprotection yields be systematically addressed?
Varying deprotection agents (e.g., 20% piperidine in DMF vs. DBU) and reaction times (2–30 minutes) optimizes cleavage efficiency. UV monitoring (301 nm) tracks Fmoc removal, and iterative HPLC analysis identifies side products (e.g., diketopiperazine formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
